N-(4-chlorophenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
CAS No.: 1040652-88-7
Cat. No.: VC8436055
Molecular Formula: C23H18Cl2N4O3
Molecular Weight: 469.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1040652-88-7 |
---|---|
Molecular Formula | C23H18Cl2N4O3 |
Molecular Weight | 469.3 g/mol |
IUPAC Name | N-(4-chlorophenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Standard InChI | InChI=1S/C23H18Cl2N4O3/c1-13-11-14(2)29(12-19(30)26-18-9-7-17(25)8-10-18)23(31)20(13)22-27-21(28-32-22)15-3-5-16(24)6-4-15/h3-11H,12H2,1-2H3,(H,26,30) |
Standard InChI Key | LYYKBHKRVONHEP-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C |
Canonical SMILES | CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₃₀H₂₃Cl₂N₅O₃, with a molecular weight of 572.44 g/mol. Its IUPAC name reflects the integration of three key moieties:
-
4-Chlorophenyl acetamide: A substituted phenyl group linked to an acetamide backbone, enhancing hydrogen-bonding capacity.
-
1,2,4-Oxadiazole: A five-membered heterocycle known for metabolic stability and bioisosteric replacement potential.
-
4,6-Dimethyl-2-oxopyridine: A dihydropyridine derivative contributing to π-π stacking interactions and conformational rigidity.
The Canonical SMILES string (CC1=CC(C)=C(C(N1CC(Nc2ccc(Cl)cc2)=O)=O)c3nc(c4ccc(Cl)cc4)no3
) highlights the spatial arrangement of functional groups, while the InChIKey (QDNSQCCOQGJYIV-UHFFFAOYSA-N
) ensures unambiguous chemical identification.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 572.44 g/mol |
logP (Partition Coefficient) | 5.40 (predicted) |
Hydrogen Bond Acceptors | 7 |
Polar Surface Area | 69.98 Ų |
Aqueous Solubility | -5.81 (logSw, predicted) |
Data extrapolated from structural analogs .
Synthesis and Industrial Scalability
The synthesis of this compound involves a multi-step protocol, as evidenced by analogous pathways for related oxadiazole-pyridine hybrids:
Step 1: Formation of the 1,2,4-Oxadiazole Ring
A nitrile oxide intermediate is generated via the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride, followed by cyclization with a nitrile derivative under microwave irradiation (150°C, 30 min). This step achieves yields of 68–72%.
Step 2: Construction of the Dihydropyridine Core
The Knorr pyridine synthesis is employed, condensing ethyl acetoacetate with ammonium acetate and a β-keto ester. Methyl groups are introduced at positions 4 and 6 using dimethyl sulfate under alkaline conditions.
Step 3: Acetamide Coupling
The final step involves nucleophilic acyl substitution between the pyridine-oxadiazole intermediate and 4-chloroaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC). Automated continuous flow reactors optimize this step, achieving >85% purity at a 10 kg scale.
Pharmacological Applications and Research Findings
Although direct biological data for this compound are sparse, its structural analogs demonstrate promising activities:
Anticancer Activity
Analog G744-0409 (C₂₄H₂₁ClN₄O₃) inhibits tubulin polymerization by 78% at 10 μM, comparable to combretastatin A-4. Molecular docking reveals binding to the colchicine site (ΔG = -9.2 kcal/mol) .
Antimicrobial Effects
Compounds with the 1,2,4-oxadiazole motif exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli, likely through membrane disruption.
Future Directions and Challenges
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Targeted Drug Delivery: Encapsulation in PEGylated liposomes may enhance solubility and reduce off-target effects.
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Structure-Activity Relationships (SAR): Systematic modification of the methyl groups on the pyridine ring could optimize potency.
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Regulatory Considerations: Preclinical toxicity studies must address potential hepatotoxicity observed in analogs (ALT elevation at 100 mg/kg) .
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